![molecular formula C13H20N2 B119247 N-[1-(aminomethyl)cyclohexyl]-N-phenylamine CAS No. 143538-87-8](/img/structure/B119247.png)
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine
Overview
Description
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexyl group that contains an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine typically involves the reaction of aniline with cyclohexylamine in the presence of a suitable catalyst. One common method is the reductive amination of cyclohexanone with aniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The aminomethyl group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
N-Cyclohexylaniline: Similar structure but lacks the aminomethyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of an aniline moiety.
Cyclohexylamine: Lacks the aniline ring.
Uniqueness: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is unique due to the presence of both an aniline ring and a cyclohexyl group with an aminomethyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUPSPJARRNNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585448 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143538-87-8 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

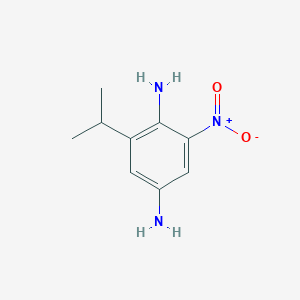
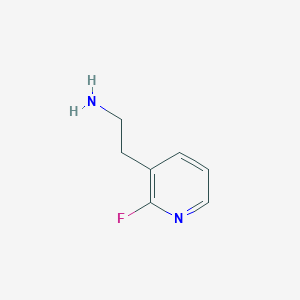
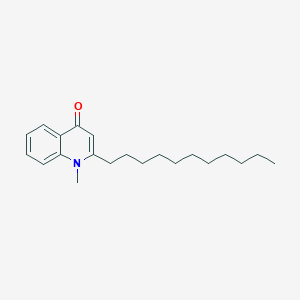
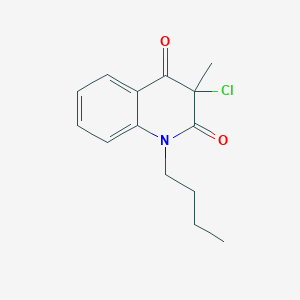
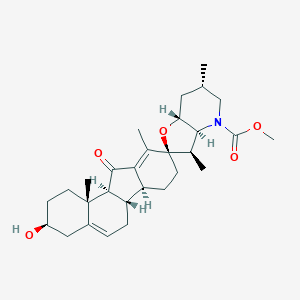
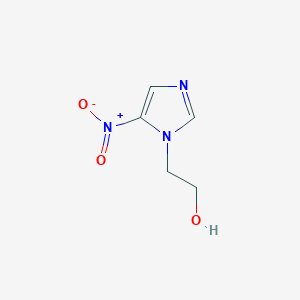
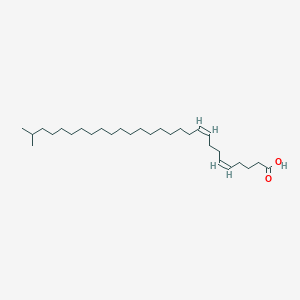

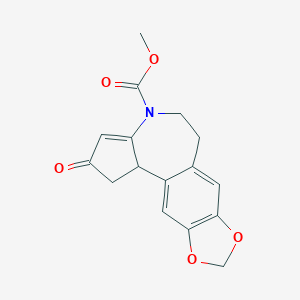
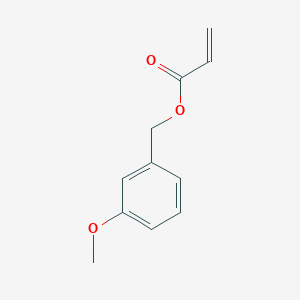
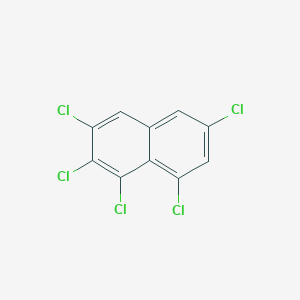
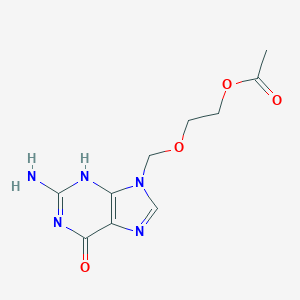
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
